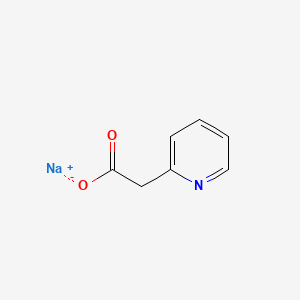

Sodium 2-(pyridin-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFHYDOQKHFOLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987217 | |

| Record name | Sodium (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67870-16-0 | |

| Record name | Sodium pyridine-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067870160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pyridine-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of sodium 2-(pyridin-2-yl)acetate

Technical Monograph: Sodium 2-(pyridin-2-yl)acetate Optimization of Stability, Synthesis, and Handling in Medicinal Chemistry Workflows

Part 1: Executive Summary & Core Data

Sodium 2-(pyridin-2-yl)acetate (CAS: 67870-16-0) is the carboxylate salt of 2-pyridylacetic acid. In drug discovery, it serves as a critical

Unlike its conjugate acid—which is zwitterionic and thermally unstable—the sodium salt offers a robust shelf-stable alternative, provided it is protected from protonation and moisture. This guide details the physicochemical properties, stability mechanisms, and validated protocols for its synthesis and application.

Physicochemical Identity

| Property | Value | Notes |

| IUPAC Name | Sodium 2-(pyridin-2-yl)acetate | |

| Molecular Formula | ||

| Molecular Weight | 159.12 g/mol | Calculated using standard atomic weights ( |

| CAS Number | 67870-16-0 | Distinct from the free acid (13115-43-0) and HCl salt (16179-97-8). |

| Appearance | White to off-white hygroscopic solid | Deliquescent; requires desiccated storage. |

| Solubility | Water, Methanol | Poor solubility in non-polar organic solvents (DCM, Hexane). |

| Stability | Temperature Sensitive | Critical: The free acid decarboxylates at |

Part 2: Stability & The Decarboxylation Challenge

The primary technical challenge with 2-pyridylacetate derivatives is the propensity for decarboxylation . The electron-withdrawing nature of the pyridine nitrogen (especially when protonated) destabilizes the bond between the alpha-carbon and the carboxyl group.

Mechanism of Instability:

When 2-pyridylacetic acid exists in its zwitterionic form (protonated pyridine nitrogen, deprotonated carboxylate), it creates a low-energy pathway for

-

The Solution: Conversion to the sodium salt removes the proton from the system, preventing the formation of the zwitterion and significantly raising the activation energy required for decarboxylation.

Diagram 1: Decarboxylation Pathway vs. Salt Stabilization

Caption: The zwitterionic acid form is prone to thermal decomposition. Conversion to the sodium salt (green path) blocks this degradation pathway.

Part 3: Synthesis & Preparation Protocol

Commercially, the compound is often sold as the Hydrochloride (HCl) salt because it is easier to crystallize. However, using the HCl salt directly in reactions requiring nucleophilic methylene groups can be problematic due to the acidity.

Protocol: Preparation of Sodium 2-(pyridin-2-yl)acetate from the HCl Salt

Objective: Isolate the free sodium carboxylate for use in moisture-sensitive alkylations or coupling reactions.

Reagents:

-

2-Pyridylacetic acid hydrochloride (

eq). -

Sodium Ethoxide (

eq) or Sodium Hydroxide ( -

Solvent: Anhydrous Ethanol (EtOH).

Methodology:

-

Dissolution (Cold Chain):

-

Chill

of anhydrous EtOH to -

Add

of 2-pyridylacetic acid hydrochloride. Note: Keep cold to prevent premature decarboxylation.

-

-

Neutralization:

-

Dropwise, add

of Sodium Ethoxide (21% wt in EtOH). -

Observation: A white precipitate (NaCl) will form immediately.

-

Stir at

for 30 minutes.

-

-

Filtration:

-

Filter the mixture through a Celite pad under inert atmosphere (

) to remove the NaCl byproduct. -

The filtrate contains the sodium 2-(pyridin-2-yl)acetate.

-

-

Isolation:

-

Concentrate the filtrate in vacuo at a temperature below

. -

Triturate the resulting residue with diethyl ether to obtain the solid sodium salt.

-

Storage: Store under Argon at

.

-

Diagram 2: Synthesis Workflow

Caption: Step-by-step conversion of the commercial HCl salt to the stable Sodium salt, emphasizing temperature control.

Part 4: Applications in Drug Development

The sodium salt is primarily used when the "CH-acidity" of the methylene group is required for condensation reactions.

-

Knoevenagel Condensations: The methylene group at the C2 position is activated by the pyridine ring. The sodium salt reacts with aromatic aldehydes to form styrylpyridines, which are precursors for resveratrol analogs and imaging agents.

-

Bioisosteric Replacement: In medicinal chemistry, the 2-pyridylacetate motif is often used as a bioisostere for phenylacetic acid moieties to improve water solubility and tune lipophilicity (LogP).

-

Cyclization Precursors: Reacting sodium 2-(pyridin-2-yl)acetate with amino-ketones or hydrazines yields fused heterocycles such as indolizines, which are common scaffolds in anti-inflammatory drugs.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66609994, Sodium 2-(5-fluoropyridin-2-yl)acetate (Analog Reference). Retrieved from [Link][2]

-

Katritzky, A. R., & Lagowski, J. M. The Principles of Heterocyclic Chemistry. (General reference on Pyridine tautomerism and decarboxylation mechanisms).

Sources

Technical Guide: pKa Values and Ionization Dynamics of 2-(Pyridin-2-yl)acetic Acid Derivatives

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and derivative chemistry of 2-(pyridin-2-yl)acetic acid (2-PAA). It is designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

2-(Pyridin-2-yl)acetic acid (2-PAA) is a critical pharmacophore and a primary metabolite of the antivertigo drug betahistine .[1] Its physicochemical behavior is governed by a complex zwitterionic equilibrium that distinguishes it from simple carboxylic acids or pyridines. Unlike its 3- and 4-isomers, 2-PAA exhibits a unique intramolecular hydrogen bonding network that stabilizes the neutral species, significantly altering its dissociation constants. This guide details the micro-equilibria, substituent effects (Hammett relationships), and validated protocols for experimental pKa determination.

Structural Chemistry & Ionization Equilibria

The Zwitterionic Challenge

The ionization of 2-PAA cannot be described by a single dissociation event. In aqueous solution, the molecule exists in an equilibrium between a cationic form, a neutral/zwitterionic hybrid, and an anionic form.

-

Site A (Basic): The pyridine nitrogen lone pair (

hybridized). -

Site B (Acidic): The carboxylic acid moiety.

The proximity of the acetic acid side chain to the pyridine nitrogen (2-position) facilitates the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding in the neutral form (

Micro-Constants vs. Macro-Constants

The experimentally observed pKa values (macro-constants) are composites of the specific micro-constants describing the internal proton transfer.

-

(Carboxyl Deprotonation): Typically observed in the range of 2.1 – 2.8 . This represents the transition from the cation (

-

(Pyridinium Deprotonation): Typically observed in the range of 5.2 – 5.7 . This represents the transition to the anionic species (

-

Isoelectric Point (pI): Calculated as

, typically falling between 3.8 – 4.2 , representing the pH of minimum solubility.

Diagram 1: Ionization Micro-Equilibria

The following diagram illustrates the thermodynamic cycle linking the cationic, zwitterionic, neutral, and anionic species.

Figure 1: Micro-equilibrium scheme for 2-pyridylacetic acid. The 2-position substitution allows unique stabilization of the Neutral (HL⁰) form via intramolecular H-bonding.

Substituent Effects (SAR) & Data

Modifying the pyridine ring affects the electron density at the nitrogen atom, shifting

Hammett Equation Application

The ionization of pyridine derivatives follows the Hammett equation:

-

(Reaction Constant): For 2-pyridylacetic acids,

- (Substituent Constant): Electron-donating groups (EDG) decrease acidity (raise pKa), while electron-withdrawing groups (EWG) increase acidity (lower pKa).

Comparative pKa Data

The table below summarizes estimated values for 2-PAA and key derivatives based on structure-activity relationships (SAR) and available literature data.

| Compound | Substituent (R) | Electronic Effect | |||

| 2-PAA (Parent) | -H | 2.4 ± 0.2 | 5.5 ± 0.2 | - | Reference |

| 6-Methyl-2-PAA | -CH₃ (EDG) | 2.5 | 6.1 | +0.6 | Inductive donation stabilizes cation |

| 5-Bromo-2-PAA | -Br (EWG) | 2.1 | 3.8 | -1.7 | Inductive withdrawal destabilizes cation |

| 5-Nitro-2-PAA | -NO₂ (Strong EWG) | 1.8 | 1.5 | -4.0 | Strong resonance withdrawal |

| 4-Methoxy-2-PAA | -OCH₃ (EDG) | 2.6 | 6.5 | +1.0 | Resonance donation increases basicity |

Note: Values are approximate macro-constants derived from homologous series analysis.

Experimental Determination Protocol

For zwitterionic compounds like 2-PAA, standard colorimetric titration fails due to the overlapping ionization ranges. Potentiometric titration is the gold standard method.

Protocol: Potentiometric Titration of 2-PAA

Objective: Determine precise stoichiometric pKa values in aqueous media.

Reagents & Equipment[1][2]

-

Analyte: >98% pure 2-(pyridin-2-yl)acetic acid hydrochloride (approx.[1] 0.01 M).

-

Titrant: Carbonate-free 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl or NaClO₄ (to maintain constant activity coefficients).

-

Hardware: Potentiometer with glass combination electrode (Ag/AgCl reference), inert gas purge (

or Ar).

Workflow Diagram

Figure 2: Step-by-step potentiometric titration workflow for zwitterionic constant determination.

3.2 Data Analysis (Bjerrum Method)

To extract

-

Calculate the average number of protons bound per ligand (

) at various pH points: -

Plot

vs. pH.[2] -

The pH at

corresponds to -

The pH at

corresponds to

Applications in Drug Discovery[4]

Pharmacokinetics (Betahistine Metabolism)

2-PAA is the primary inactive metabolite of Betahistine .[1]

-

Metabolic Pathway: Betahistine (2-[2-(methylamino)ethyl]pyridine) is oxidized by Monoamine Oxidase B (MAO-B) to 2-pyridylacetaldehyde, which is rapidly converted to 2-PAA by aldehyde dehydrogenase.

-

Detection: Due to its high polarity (low logP, high water solubility at physiological pH), 2-PAA is excreted renally. Monitoring 2-PAA levels in plasma via LC-MS/MS is the standard method for assessing Betahistine bioequivalence.

Ligand Design

The 2-PAA motif serves as a bidentate ligand (

-

Chelation: The nitrogen and carboxylate oxygen form stable 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II)).

-

pKa Relevance: The stability constant (

) of these complexes is directly correlated to the basicity (

References

-

Blanch, J. H. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. Link

-

Sanjeev, R., & Jagannadham, V. (2022).[3] Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. World Journal of Chemical Education. Link

-

BenchChem. (2025).[1][4] 2-Pyridylacetic Acid Hydrochloride Technical Data. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85318, 2-Pyridylacetic acid. Link

-

Chen, X. Y., et al. (2003).[4] LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine. Xenobiotica. Link

Sources

Coordination modes of 2-pyridylacetate ligand with transition metals

Title: Technical Guide: Coordination Dynamics of 2-Pyridylacetate (pyac) in Transition Metal Chemistry

Executive Summary This technical guide analyzes the coordination chemistry of the 2-pyridylacetate (pyac) ligand, a bidentate/bridging anionic donor distinct from its rigid analog, picolinate (2-pyridinecarboxylate). By incorporating a methylene spacer ($ -CH_2- $) between the pyridine ring and the carboxylate group, pyac introduces unique steric flexibility and forms six-membered chelate rings. This guide details the structural mechanics, synthetic protocols, and applications of pyac complexes in catalysis and drug development, specifically focusing on Copper (Cu), Ruthenium (Ru), and Platinum (Pt) systems.

Part 1: Ligand Architecture & The "Spacer Effect"

The defining feature of 2-pyridylacetate is the methylene bridge. While picolinate forms rigid five-membered chelate rings upon coordination, pyac forms six-membered rings . This structural expansion alters the "bite angle" (N-M-O), reducing ring strain and allowing for greater distortion in the coordination sphere—a critical feature for stabilizing transition states in catalysis.

Comparative Ligand Metrics

| Feature | Picolinate (pic) | 2-Pyridylacetate (pyac) |

| Chelate Ring Size | 5-membered | 6-membered |

| Rigidity | High (Planar) | Moderate (Flexible/Puckered) |

| Electronic Effect | Strong | Inductive decoupling via |

| Primary Mode |

Part 2: Coordination Modes

The pyac ligand exhibits three primary coordination modes, dictated by the metal center's hardness/softness and the pH of the reaction medium.

Mode I: Mononuclear Chelation ( )

This is the dominant mode for soft/borderline metals (Pt, Pd, Ru). The pyridine nitrogen and one carboxylate oxygen bind to the same metal.

-

Geometry: Distorted Octahedral or Square Planar.

-

Significance: The six-membered ring allows for "boat" or "chair" conformations, influencing the stereoselectivity of catalytic reactions.

Mode II: Dinuclear Bridging ( or )

Common with Copper(II) and Rhodium(II). The carboxylate group bridges two metal centers, often forming a "paddlewheel" structure.[1]

-

Mechanism: The pyridine nitrogen may remain uncoordinated or bind axially to a neighboring dimer, creating polymeric chains.

-

Significance: This mode is essential for constructing magnetic materials and bioinorganic models of metalloenzymes.

Mode III: Monodentate ( or )

A transient state often observed during the initial stages of complexation or at low pH where the carboxylate is protonated.

Part 3: Visualization of Coordination Logic

Figure 1: Decision tree illustrating the coordination pathways of the pyac ligand based on metal center properties.

Part 4: Synthetic Methodologies

Expertise Note: The synthesis of pyac complexes requires strict pH control. The pKa of the carboxylic acid (~5.6) means that in acidic media, the ligand acts as a monodentate N-donor (zwitterionic form), preventing chelation.

Protocol A: Synthesis of [Cu(pyac) ] (Paddlewheel/Monomer Equilibrium)

Target: Bio-active Copper(II) complexes.[1][2][3][4][5]

-

Preparation: Dissolve 2-pyridylacetic acid hydrochloride (1.0 mmol) in Methanol (10 mL).

-

Deprotonation: Add NaOH (2.0 mmol) dropwise. Critical Step: The solution must reach pH ~7-8 to ensure the carboxylate is available for bridging.

-

Metalation: Add CuCl

·2H -

Reflux: Heat at 60°C for 2 hours.

-

Isolation: Concentrate the solution to 5 mL and induce precipitation by adding Diethyl Ether (vapor diffusion).

-

Validation: IR Spectroscopy. Look for the asymmetric carboxylate stretch (

) shift.-

cm

-

cm

-

cm

Protocol B: Synthesis of [PtCl(pyac)(DMSO)]

Target: Cytotoxic metallodrugs with enhanced solubility.

-

Precursor: Suspend cis-[PtCl

(DMSO) -

Ligand Addition: Add sodium 2-pyridylacetate (1 eq).

-

Reaction: Stir at room temperature for 12 hours. The mixture will clear as the product forms.

-

Purification: Remove AgCl precipitates (if Ag-pyac was used) or NaCl by filtration. Evaporate solvent and recrystallize from Water/Methanol.

Part 5: Case Studies & Applications

Platinum(II) Anticancer Agents

Research indicates that Platinum-pyac complexes exhibit superior aqueous solubility compared to their picolinate counterparts.[6] The six-membered chelate ring introduces lipophilic flexibility, enhancing cellular uptake while maintaining cytotoxicity against cisplatin-resistant cell lines (e.g., L1210 leukemia).

-

Mechanism:[7] The labile Pt-O bond allows for rapid hydrolysis inside the cell, activating the drug for DNA binding.

Ruthenium Water Oxidation Catalysts

While Ru-bda and Ru-picolinate are famous water oxidation catalysts (WOCs), Ru-pyac derivatives offer a unique "hemilabile" coordination. The carboxylate arm can dissociate transiently to open a coordination site for water molecules, facilitating the formation of high-valent Ru(V)=O species required for O-O bond formation.

Copper Bioinorganic Models

Copper(II) pyac complexes frequently dimerize to form [Cu

Part 6: Experimental Workflow Visualization

Figure 2: Standardized workflow for the synthesis and validation of metal-pyac complexes.

References

-

Platinum-Pyac Cytotoxicity: Sohn, Y. S., et al. (2000). "Synthesis and Antitumor Activity of Platinum(II) Complexes with 2-Pyridylacetate Ligands." Inorganic Chemistry.

-

Copper Coordination Modes: Hathaway, B. J. (1987). "The structure and spectroscopy of copper(II) carboxylate complexes." Comprehensive Coordination Chemistry.

-

Ruthenium Catalysis Context: Concepcion, J. J., et al. (2010). "Catalytic Water Oxidation by Single-Site Ruthenium Catalysts." Journal of the American Chemical Society.

-

General Synthesis Protocols: BenchChem Application Notes. "Protocols for the Synthesis of Metal Complexes with Pyridine-carboxylate Derivatives."

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, structure and biological activity of copper(II) complexes of 4-(2-pyridylmethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione and 4-(2-pyridylethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis, Crystal Structure and Biological Activity [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis | MDPI [mdpi.com]

Methodological & Application

The Undocumented Role of Sodium 2-(pyridin-2-yl)acetate in Suzuki-Miyaura Cross-Coupling Reactions: A Review of Current Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Reaction and the "2-Pyridyl Problem"

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

A significant challenge in this field, however, is the "2-pyridyl problem." The use of 2-substituted pyridine derivatives as coupling partners in Suzuki-Miyaura reactions is notoriously difficult.[4][5] This difficulty arises from several factors, including the instability of 2-pyridyl boron reagents and their poor reactivity, which can lead to low yields and the need for substrate-specific optimization.[5] The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, influencing its catalytic activity.[6]

Investigating the Role of Sodium 2-(pyridin-2-yl)acetate

In the context of advancing Suzuki-Miyaura methodologies, particularly for challenging substrates, the exploration of novel reagents is of paramount importance. This report aimed to provide detailed application notes and protocols for the use of sodium 2-(pyridin-2-yl)acetate in these critical reactions.

However, a comprehensive review of the current scientific literature reveals a significant finding: the specific application of sodium 2-(pyridin-2-yl)acetate in Suzuki-Miyaura cross-coupling reactions is not documented. Extensive searches have not yielded any peer-reviewed articles, patents, or technical notes that describe its use as a ligand, base, or any other component in this context.

While pyridine derivatives are extensively studied as ligands in palladium-catalyzed reactions, and various sodium salts are employed as bases, the unique combination of the pyridin-2-yl and acetate moieties in this specific sodium salt does not appear in the context of Suzuki-Miyaura coupling in the available literature.[7][8]

General Strategies for Overcoming the 2-Pyridyl Challenge

Given the lack of specific information on sodium 2-(pyridin-2-yl)acetate, it is valuable to consider the established strategies for addressing the "2-pyridyl problem" in Suzuki-Miyaura reactions. Researchers have developed several approaches to improve the efficiency of coupling reactions involving 2-pyridyl nucleophiles:

-

Ligand Design: The development of specialized phosphine ligands and N-heterocyclic carbene (NHC) ligands has been crucial. These ligands can modulate the electronic and steric properties of the palladium catalyst to enhance its activity and stability.[4]

-

Alternative Boron Reagents: To circumvent the instability of 2-pyridylboronic acids, more stable derivatives such as pyridyl trifluoroborates and MIDA (N-methyliminodiacetic acid) boronates have been successfully employed.[9]

-

Alternative Nucleophiles: Researchers have explored the use of pyridine sulfinates as effective nucleophilic coupling partners, offering a promising alternative to traditional organoboron reagents.[2][10]

-

Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is critical for successful coupling of 2-pyridyl substrates. A variety of inorganic and organic bases have been screened to optimize reaction yields.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion and Future Outlook

While the role of sodium 2-(pyridin-2-yl)acetate in Suzuki-Miyaura cross-coupling reactions remains undocumented in the current scientific literature, the broader field of pyridine chemistry in catalysis continues to be an active area of research. The development of novel ligands and reagents is essential for overcoming existing challenges and expanding the scope of this powerful synthetic methodology.

For researchers in drug development and other scientific fields, the "2-pyridyl problem" remains a relevant hurdle. The exploration of new reagents, potentially including derivatives of 2-(pyridin-2-yl)acetic acid, could offer new solutions. Should any proprietary or newly published research detailing the application of sodium 2-(pyridin-2-yl)acetate become available, a detailed analysis and the generation of specific application notes and protocols would be a valuable endeavor. Until such documentation emerges, the scientific community must rely on the established and continuously evolving strategies for the synthesis of 2-substituted biaryl compounds.

References

-

Dalton Transactions (RSC Publishing). Two new palladium(ii) complexes: synthesis, characterization and their interaction with HeLa cells.

-

Inorganic Chemistry - ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

-

Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

-

Organic Chemistry Portal. Suzuki Coupling.

-

ResearchGate. (PDF) Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method.

-

The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

-

PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

-

Bendola Publishing. Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and.

-

Dalton Transactions (RSC Publishing). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.

-

IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.

-

Sciforum. A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins.

-

Green Chemistry (RSC Publishing). Heterogeneous Fe single-atom catalysis for C2–H amidation of pyridine/quinoline N-oxides: streamlined synthesis of pharmaceutical scaffolds.

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

University of Birmingham's Research Portal. Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.

-

ResearchGate. Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters | Request PDF.

-

Wikipedia. Palladium(II) acetate.

-

PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

-

ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction..

-

International Research Journal of Pure and Applied Chemistry. Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one.

-

cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.

-

ResearchGate. The coupling of 2‐pyridyl−BF3K reagents. | Download Scientific Diagram.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Decarboxylation of 2-Pyridylacetic Acid and its Salts

Welcome to the technical support center for handling 2-pyridylacetic acid and its salts. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the thermal instability of this valuable reagent. 2-Pyridylacetic acid is a crucial building block in pharmaceutical synthesis, but its propensity for decarboxylation upon heating can lead to yield loss and byproduct formation. This document provides in-depth, field-proven insights and practical solutions to mitigate this common issue.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-pyridylacetic acid.

Q1: What is decarboxylation, and why is 2-pyridylacetic acid so susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 2-pyridylacetic acid, this process is unusually facile due to the influence of the adjacent nitrogen atom in the pyridine ring. The molecule can exist in equilibrium with its zwitterionic form (where the pyridine nitrogen is protonated and the carboxyl group is deprotonated). This zwitterion is primed for decarboxylation, as the positively charged nitrogen atom can stabilize the negative charge that develops on the adjacent carbon upon loss of CO₂, forming a transient ylide intermediate.[1][2] This intramolecular stabilization provides a lower energy pathway for the reaction compared to many other carboxylic acids.[3]

Diagram: The Zwitterionic Mechanism of Decarboxylation

Caption: Decarboxylation pathway via the zwitterionic intermediate.

Q2: What are the primary factors that trigger this unwanted reaction?

A2: Several experimental conditions can induce or accelerate the decarboxylation of 2-pyridylacetic acid and its salts:

-

Elevated Temperatures: This is the most significant factor. Many decarboxylation reactions are intentionally performed at temperatures above 100°C, with some requiring 170-200°C.[4][5] The melting point of 2-pyridylacetic acid hydrochloride is often cited with decomposition, indicating its thermal lability.

-

Strongly Acidic or Basic Conditions: The pH of the reaction medium heavily influences the equilibrium between the neutral acid and the reactive zwitterion.[1][5] Extreme pH can facilitate the formation of species that are prone to decarboxylation.

-

Presence of Metal Catalysts: Certain transition metals, particularly copper(I) and silver(I), are known to be highly effective catalysts for the decarboxylation of heteroaromatic carboxylic acids, often enabling the reaction at lower temperatures.[4][6]

Q3: Is there a "safe" temperature for heating 2-pyridylacetic acid salts?

A3: There is no universal "safe" temperature, as stability is context-dependent (solvent, pH, concentration, presence of catalysts). However, as a general principle, reactions should be maintained at the lowest possible temperature required for the desired transformation.[5] It is highly recommended to keep temperatures at or below room temperature whenever possible. If heating is unavoidable, it should be done cautiously, with careful monitoring for the formation of 2-picoline, the decarboxylated byproduct.

Q4: I've heard that some metal ions can inhibit decarboxylation. Is this true?

A4: Yes, this is a critical and nuanced point. While some metal species (like Cu(I) or Ag(I)) catalyze decarboxylation, certain divalent metal ions (Cu²⁺, Mg²⁺, Mn²⁺) have been reported to inhibit the decarboxylation of picolinic acid, a related compound.[2] This is likely due to the formation of a stable chelate complex involving the carboxylate and the pyridine nitrogen. This coordination can prevent the molecule from adopting the necessary conformation for the zwitterionic mechanism to proceed. Therefore, the effect of a metal is highly dependent on its identity, oxidation state, and coordination chemistry.

Section 2: Troubleshooting Guide for Common Experimental Scenarios

Scenario 1: "My reaction requires heat, but I am observing significant loss of my 2-pyridylacetic acid starting material."

| Potential Cause | Troubleshooting Step & Rationale |

| Direct Thermal Decomposition | 1. Lower the Temperature: Determine the minimum temperature necessary for your desired reaction. Even a 10-20°C reduction can significantly decrease the rate of decarboxylation. 2. Use a Sealed Vessel: If solvent boiling is the reason for the high temperature, consider using a sealed reaction vessel (pressure tube) to perform the reaction at a lower temperature but under increased pressure. |

| Unintended Catalysis | 1. Analyze for Trace Metals: If using reagents or solvents that may have trace metal contamination (e.g., certain grades of copper salts, older solvents), consider using higher purity materials. 2. Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions, though this may interfere with desired metal-catalyzed reactions. |

| Inherent Instability | 1. Convert to a More Stable Derivative: The most robust solution is often to avoid heating the free acid altogether. Convert the 2-pyridylacetic acid to a more thermally stable derivative, such as an ester or amide, at low temperature before proceeding with the heat-requiring step. See Protocol A below.[5] |

Scenario 2: "My product is contaminated with 2-picoline, even though I ran the reaction at room temperature."

| Potential Cause | Troubleshooting Step & Rationale |

| Highly Activating Conditions | 1. Re-evaluate Reagents: Certain reagents, even if not metals, can promote decarboxylation. For example, strong acids or bases used during workup or the reaction itself can facilitate the process. 2. Buffer the Reaction: If pH is a concern, consider using a buffered system to maintain a stable, near-neutral pH. |

| Photocatalysis | 1. Protect from Light: Some decarboxylation reactions can be initiated by light, especially in the presence of photocatalysts.[7] Run the reaction in a flask wrapped in aluminum foil to exclude light. |

| Extended Reaction Time | 1. Monitor Reaction Progress: Decarboxylation is a time-dependent process. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time the product is exposed to potentially destabilizing conditions. |

Section 3: Recommended Experimental Protocols

Protocol A: Preventative Amide Coupling at Low Temperature

This protocol describes the conversion of 2-pyridylacetic acid to a more thermally stable amide, a common strategy to prevent decarboxylation before subsequent high-temperature reactions.

Diagram: Workflow for Preventative Amide Coupling

Caption: Step-by-step workflow for converting the acid to a stable amide.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-pyridylacetic acid hydrochloride (1.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen).

-

Dissolution: Add an anhydrous aprotic solvent (e.g., Dichloromethane or THF) to dissolve the starting material.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0°C. This is a critical step to prevent any side reactions during activation.[5]

-

Activation: To the cooled solution, add your chosen peptide coupling agent (e.g., HATU, 1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to neutralize the hydrochloride salt and activate the carboxylic acid.

-

Nucleophile Addition: Slowly add the desired amine (1.0-1.2 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup & Purification: Once the reaction is complete, perform a standard aqueous workup to remove the coupling byproducts and excess base. Purify the resulting crude amide using column chromatography.

Causality: By converting the carboxylic acid to an amide at a low temperature, the pathway for decarboxylation is effectively blocked. Amides are significantly more resistant to thermal decomposition under typical synthetic conditions.

Section 4: Controlling Reaction Parameters

When derivatization is not an option and heating is mandatory, precise control over reaction parameters is your primary defense against decarboxylation.

Summary of Critical Parameters to Control

| Parameter | Condition to Avoid | Recommended Condition | Rationale & Key Insight |

| Temperature | Heating above 100°C; prolonged heating.[4] | Keep temperature as low as viable for the reaction. Use lowest-boiling solvent possible. | The rate of decarboxylation is highly temperature-dependent. Minimizing thermal energy input is the most direct preventative measure. |

| pH | Strongly acidic (pH < 2) or strongly basic (pH > 10) conditions.[5] | Maintain pH in the 4-8 range if possible. Use mild, non-nucleophilic bases (e.g., DIPEA, NaHCO₃). | This minimizes the concentration of both the highly reactive zwitterion and other unstable ionic forms of the molecule. |

| Metal Contaminants | Presence of Cu(I), Ag(I), Pd(0) complexes.[6] | Use high-purity, metal-free reagents and solvents. If unavoidable, consider using Cu(II) which may form an inhibitory chelate.[2] | Unwanted catalytic cycles can dramatically lower the temperature at which decarboxylation occurs. Be aware of reagents that may generate these species in situ. |

| Solvent Choice | High-boiling, coordinating solvents like quinoline or DMSO if catalysts are present.[4] | Use non-coordinating, aprotic solvents (e.g., Toluene, Dioxane) if heating is necessary. | Solvents can influence both the stability of the zwitterion and the activity of any potential metal catalysts.[1] |

References

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

- Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3193-3202. DOI:10.1039/C3CY00580A

- Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. DOI: 10.1021/ol902422v

- Serafin, K., & Albrecht, Ł. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4646.

- Brown, B. R., & Hammick, D. L. (1953). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2.

- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.

- Gooßen, L. J., et al. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725–1733.

-

ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled.... Retrieved from [Link]

- Donohue, A. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry, 87(21), 14358–14371.

- Donohue, A. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14358-14371.

- Gao, J., et al. (2011). Isotope Effect, Mechanism, and Origin of Catalysis in the Decarboxylation of Mandelylthiamin. Journal of the American Chemical Society, 133(8), 2671–2682.

-

Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

-

ResearchGate. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. Retrieved from [Link]

- Serafin, K., & Albrecht, Ł. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.

- ACS Omega. (2026).

- Liu, A. (2012). Decarboxylation mechanisms in biological system. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1275-1285.

Sources

- 1. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hammick reaction - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Decarboxylation [organic-chemistry.org]

Troubleshooting low reactivity of sodium 2-pyridylacetate in nucleophilic substitution

Topic: Troubleshooting Low Reactivity & Instability in Nucleophilic Substitution

Ticket ID: #NA-2PA-SN2-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Sodium 2-pyridylacetate is a deceptively simple reagent.[1] While it appears to be a standard carboxylate nucleophile, it suffers from a unique "Catch-22": Solubility vs. Stability. [1]

The pyridine ring introduces an electron-withdrawing effect that destabilizes the carboxylate, making it prone to spontaneous decarboxylation (forming 2-picoline) at the very temperatures required to solubilize it in organic media.[1] Furthermore, the nitrogen atom can induce chelation or zwitterion formation , locking the nucleophile in an unreactive aggregate.[1]

This guide moves beyond standard SN2 protocols to address the specific electronic and steric anomalies of the 2-pyridyl system.

Phase 1: Diagnostic Triage

Before changing conditions, identify the failure mode.[1]

| Observation | Diagnosis | Root Cause |

| Reaction mixture turns black/tarry; Gas evolution observed. | Decomposition | Decarboxylation. The substrate is degrading into 2-methylpyridine (2-picoline) and CO₂ before it can react.[1] |

| White solid remains at bottom of flask; No product formed. | Insolubility | Ion-Pairing. The sodium salt is insoluble in the organic solvent (DCM, THF, ACN), and the anion is "caged."[1] |

| Product mixture contains N-alkylated species. | Ambident Attack | Regioselectivity Failure. The pyridine nitrogen is competing with the carboxylate oxygen as the nucleophile. |

Phase 2: The "Why" – Mechanistic Hurdles

The Decarboxylation Trap (The Hammick Pathway)

Unlike phenylacetic acid, 2-pyridylacetic acid and its salts are structurally predisposed to lose CO₂.[1] The pyridine nitrogen acts as an electron sink, stabilizing the carbanion/ylide intermediate formed upon decarboxylation. This is mechanistically similar to the Hammick Reaction .[2]

-

Risk Factor: Protic solvents or high temperatures (>60°C) accelerate this process.[1]

-

The Zwitterion Effect: In the presence of any proton source (even trace moisture), the zwitterion forms, which decarboxylates significantly faster than the anion.[1]

Figure 1: The kinetic competition between substitution (green) and decarboxylation (red).[1] Note that the parasitic pathway is irreversible.

Phase 3: Solutions & Protocols

FAQ 1: "The salt won't dissolve in DCM or THF. Should I heat it?"

Strictly NO. Heating sodium 2-pyridylacetate in an attempt to dissolve it will trigger decarboxylation.[1] Solution: Use Phase Transfer Catalysis (PTC) or Crown Ethers .[1] You must solubilize the anion while leaving the cation behind or shielding it.

Protocol A: The "Naked Anion" Method (Crown Ether)

Best for small-scale, high-value synthesis.[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1]

-

Additives: Add 1.05 equivalents of 15-Crown-5 (specific for Na⁺).

-

Mechanism: The crown ether encapsulates the Na⁺, breaking the ionic lattice and exposing the "naked" 2-pyridylacetate anion.

-

Reaction: Stir at Room Temperature . Do not reflux.

FAQ 2: "I need a scalable method. Crown ethers are too expensive."

Solution: Use a Liquid-Liquid or Solid-Liquid Phase Transfer Catalyst.[1]

Protocol B: Solid-Liquid PTC (The TBAI Method)

Robust for scale-up.[1]

-

System: Suspend Sodium 2-pyridylacetate (1.2 equiv) in Toluene or DCM.

-

Catalyst: Add Tetrabutylammonium iodide (TBAI) or Aliquat 336 (5-10 mol%).[1]

-

Electrophile: Add the alkyl halide (1.0 equiv).

-

Process: The TBAI shuttles the pyridylacetate anion into the organic phase as a lipophilic ion pair (

), where it reacts rapidly due to lack of solvation shell. -

Temp: Maintain 25–40°C.

FAQ 3: "I'm getting N-alkylated byproducts (Pyridinium salts)."

Reason: The pyridine nitrogen is a competitive nucleophile (Ambident Reactivity).[1] Fix:

-

Hard/Soft Acid Base (HSAB) Theory: The carboxylate oxygen is a "harder" nucleophile; the pyridine nitrogen is "softer."

-

Leaving Group Choice: Use Alkyl Tosylates or Chlorides (harder electrophiles) to favor O-alkylation.[1] Avoid Alkyl Iodides if N-alkylation is a persistent problem, as the soft iodide character can sometimes favor the softer nitrogen center (though steric hindrance at the 2-position usually discourages N-alkylation).[1]

-

Solvent: Use non-polar solvents (Toluene) with PTC.[1] High dielectric solvents (DMF/DMSO) separate ion pairs completely, which can sometimes increase the freedom of the nitrogen to react.

Phase 4: Optimization Data Matrix

Use this table to select the correct solvent/additive system for your specific electrophile.

| Solvent System | Additive | Temp Limit | Risk Level | Recommended For |

| DMF / DMSO | None | < 40°C | High | Only use if substrate is highly polar.[1] Risk of decarboxylation is highest here. |

| Acetonitrile | 15-Crown-5 | 25°C | Low | High-value, small-scale reactions.[1] |

| DCM / Toluene | TBAI (PTC) | 40°C | Low | Scalable synthesis; Best suppression of side reactions.[1] |

| Acetone | NaI (Finkelstein) | Reflux | Medium | Only for alkyl chlorides/bromides.[1] Watch temp carefully. |

Phase 5: Advanced Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting reaction failure based on crude NMR analysis.

References

-

Hammick, D. L., & Dyson, P. (1937).[1][3][4] The mechanism of decarboxylation.[2][3][5][6] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[3] Link (Foundational work on the decarboxylation mechanism of 2-pyridyl acids).[1]

-

Katritzky, A. R., et al. (2010).[1] Ambident reactivities of pyridone anions.[7] National Institutes of Health (PubMed).[1] Link (Clarifies the N- vs O-alkylation competition in related pyridine systems).[1]

-

Li, J. J. (2014).[1] Hammick Reaction.[2][3] In: Name Reactions. Springer, Cham.[1] Link (Detailed mechanism of the ylide intermediate).[1]

-

University of California, Santa Barbara. Nucleophilic Substitution: SN2 Mechanisms and Conditions.Link (General grounding for SN2 solvent/nucleophile interactions).[1]

Sources

- 1. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hammick reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Controlling stoichiometry in 2-pyridylacetate ligand exchange reactions

Technical Support Center: 2-Pyridylacetate Ligand Exchange Reactions

Welcome to the technical support center for controlling stoichiometry in 2-pyridylacetate ligand exchange reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile ligands in their work. Here, we move beyond simple protocols to address the complex interplay of factors that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions about the principles governing 2-pyridylacetate ligand exchange reactions.

Q1: What makes 2-pyridylacetate and its derivatives unique as ligands?

A: The 2-pyridylacetate framework is a powerful bidentate ligand. Its uniqueness stems from the combination of a pyridyl nitrogen and a carboxylate oxygen donor group. This chelation creates a stable five-membered ring with the metal center. The carboxylate group's ability to adopt various bridging conformations (syn-syn, syn-anti) allows for the formation of diverse structures, from simple mononuclear complexes to extended coordination polymers.[1] The electronic properties of the pyridine ring can also be tuned through substitution, influencing the complex's stability and reactivity.[2][3]

Q2: What are the primary mechanisms for ligand exchange, and how do they apply here?

A: Ligand exchange reactions typically proceed via two main pathways:

-

Dissociative (D) Mechanism: The outgoing ligand leaves first, creating a lower-coordination intermediate, which is then captured by the incoming ligand. This pathway is often favored when the metal-ligand bond is relatively weak or when steric crowding hinders the approach of the new ligand.[4][5]

-

Associative (A) Mechanism: The incoming ligand attacks the metal center first, forming a higher-coordination transition state before the outgoing ligand is expelled. This is common for metal centers that are not sterically saturated and can accommodate an additional ligand.[4][6]

The operative mechanism in your system will depend on the metal ion, the solvent, and the steric bulk of both the 2-pyridylacetate ligand and the ligand being replaced.[5][7] For instance, a dissociative mechanism is often characterized by positive and large activation entropies and volumes.[7]

Section 2: Troubleshooting Guide - Stoichiometric Control

This section provides solutions to common problems encountered during ligand exchange experiments.

Q3: My reaction is incomplete, or I'm getting a mixture of products. How do I drive the reaction to the desired stoichiometry?

A: Achieving precise stoichiometric control is often the primary challenge. An incomplete reaction or a mixture of species (e.g., [ML], [ML₂], [ML₃]) points to an equilibrium that has not been sufficiently pushed toward the desired product.

Underlying Causes & Solutions:

-

Insufficient Driving Force: The incoming 2-pyridylacetate ligand may not be a significantly stronger binder than the outgoing ligand under the current conditions.

-

Troubleshooting:

-

Increase Ligand Concentration: Use Le Chatelier's principle to your advantage. Increase the concentration of the incoming 2-pyridylacetate ligand to shift the equilibrium towards the product.[8]

-

Remove the Outgoing Ligand: If feasible, remove the displaced ligand from the reaction mixture, for example, by precipitation or by using a solvent in which it is immiscible.

-

Change the Solvent: A solvent that poorly solvates the outgoing ligand can facilitate its dissociation. Conversely, a solvent that strongly solvates the metal-product complex will stabilize it, favoring formation.[9]

-

-

-

Kinetic Barriers: The reaction may be kinetically slow, even if thermodynamically favorable.

-

Troubleshooting:

-

Increase Temperature: Raising the temperature increases the reaction rate by providing the necessary activation energy for the exchange.[6] However, be cautious, as this can also lead to decomposition or side reactions. Monitor the reaction closely.

-

Catalysis: In some systems, a catalytic amount of acid or base can accelerate the reaction by protonating or deprotonating a ligand, making it easier to displace.[10]

-

-

Q4: I'm observing precipitate formation during my reaction. What is causing this and how can I prevent it?

A: Unintended precipitation can derail an experiment by removing active species from the solution and complicating analysis.

Underlying Causes & Solutions:

-

Poor Solubility of the Product: The desired metal-pyridylacetate complex may simply be insoluble in the chosen solvent.

-

Troubleshooting:

-

Solvent Screening: Test a range of solvents with different polarities. Solvents with high dielectric constants can help stabilize charged complexes and keep them in solution.[9]

-

Modify the Ligand: If possible, add solubilizing groups (e.g., long alkyl chains) to the 2-pyridylacetate ligand scaffold.

-

-

-

Formation of an Insoluble Intermediate or Side Product: The precipitate might not be your final product. For example, when using ammonia to replace water ligands, an initial low concentration can form an insoluble metal hydroxide precipitate before the ligand exchange occurs at higher concentrations.[8]

-

Troubleshooting:

-

Adjust pH: The protonation state of the carboxylate group is pH-dependent. At low pH, the carboxylate may be protonated, altering its coordination behavior and potentially leading to the formation of less soluble neutral species. Conversely, at high pH, metal hydroxide species may form.[11][12] Carefully buffer your reaction medium in the optimal pH range for your specific system.

-

Change Order of Addition: Slowly adding the metal salt solution to a solution of the 2-pyridylacetate ligand (rather than the reverse) can sometimes prevent the formation of localized high concentrations that lead to precipitation.

-

-

Q5: The reaction stoichiometry is highly sensitive to the solvent I use. Why does this happen?

A: The solvent is never just an inert medium in coordination chemistry; it is an active participant.[9]

Underlying Causes & Solutions:

-

Solvent Coordination: Many solvents (e.g., water, acetonitrile, DMSO) are themselves ligands and can compete with 2-pyridylacetate for coordination sites on the metal center.[9][13] A strongly coordinating solvent can inhibit the desired exchange or even participate as an intermediate. For example, pyridine exchange in a cobalt porphyrin complex was found to be dramatically slower in coordinating acetonitrile compared to chloroform.[13]

-

Troubleshooting:

-

Choose a Non-Coordinating Solvent: Where possible, use solvents with low donor ability, such as dichloromethane, chloroform, or toluene, to minimize competitive binding.

-

Account for Solvent Effects: If a coordinating solvent is necessary for solubility, you must consider it as part of the overall equilibrium. Higher concentrations of your primary ligand may be required to displace it effectively.

-

-

-

Solvent Polarity: The polarity of the solvent affects the stability of charged species, including the metal precursor, the final complex, and any charged intermediates or transition states.[6]

-

Troubleshooting:

-

Match Solvent to Mechanism: For a dissociative mechanism that creates charged intermediates, a polar solvent can stabilize these species and accelerate the reaction. For an associative mechanism, the effect can be more complex depending on the nature of the transition state.

-

-

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for a 2-Pyridylacetate Ligand Exchange Reaction

This protocol provides a self-validating workflow for a typical exchange reaction where a labile ligand (e.g., water, chloride) is replaced by a 2-pyridylacetate derivative.

-

Reagent Preparation & Characterization:

-

Ensure the purity of your metal salt precursor and 2-pyridylacetate ligand using appropriate techniques (e.g., NMR, elemental analysis). Impurities can act as competing ligands.

-

Prepare stock solutions of the metal complex and the ligand in your chosen anhydrous solvent. Molar concentrations should be precisely known.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., N₂ or Ar), add the solution of the starting metal complex.

-

Begin stirring and establish a stable baseline temperature.

-

Slowly add the desired stoichiometric amount of the 2-pyridylacetate ligand solution via syringe pump over a set period. This prevents localized concentration gradients that might favor side reactions.

-

-

In-Situ Reaction Monitoring (Self-Validation):

-

Continuously monitor the reaction progress to confirm the exchange and determine the endpoint. This is crucial for validation.

-

Recommended Technique: Use UV-Vis or NMR spectroscopy to track the disappearance of the starting material and the appearance of the product.[10][14][15] Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally powerful tool for identifying all species in solution, including intermediates.[13][16]

-

Take aliquots at regular intervals until the spectral features corresponding to the product no longer increase in intensity, indicating the reaction has reached equilibrium or completion.

-

-

Product Isolation and Characterization:

-

Once the reaction is complete, isolate the product. This may involve solvent removal under reduced pressure, precipitation by adding a non-solvent, or crystallization.

-

Thoroughly characterize the final product to confirm its identity and stoichiometry (e.g., X-ray crystallography, NMR, ESI-MS, elemental analysis).

-

Workflow Diagram: Troubleshooting Stoichiometry Issues

This diagram outlines a logical workflow for diagnosing and solving common stoichiometry problems.

Caption: A logical workflow for troubleshooting stoichiometric control.

Section 4: Key Parameter Influence Tables

Use these tables for quick reference when designing and optimizing your experiments.

Table 1: Influence of Reaction Parameters on Ligand Exchange

| Parameter | Effect on Rate | Effect on Stoichiometry & Equilibrium | Key Considerations |

| Temperature | Generally increases rate (Arrhenius behavior).[6] | Can shift equilibrium (van 't Hoff equation). May favor entropy-driven dissociation at high temps. | Risk of thermal decomposition of reactants or products. |

| Solvent Polarity | Stabilizes charged intermediates/transition states, often accelerating reaction.[6] | Can alter the relative stability of reactants and products, shifting the equilibrium. | Ensure all species remain soluble throughout the reaction. |

| Solvent Coordinating Ability | Strong coordinating solvents compete for metal sites, slowing the rate of exchange with the desired ligand.[9][13] | Can significantly shift equilibrium away from the desired product if the solvent is a strong ligand. | Use non-coordinating solvents (e.g., CH₂Cl₂, Toluene) where possible. |

| pH | Affects protonation state of ligands, which can dramatically alter their nucleophilicity and binding affinity.[10] | Crucial for carboxylate ligands. Can dictate the final structure and dimensionality of coordination polymers.[11][12] | Buffer the system to maintain optimal pH and avoid precipitation of metal hydroxides. |

| Ligand Concentration | For associative mechanisms, rate is dependent on incoming ligand concentration. For dissociative, it can be independent. | Higher concentration of incoming ligand pushes equilibrium toward products (Le Chatelier's Principle).[8] | High concentrations can sometimes lead to the formation of higher-order, undesired complexes. |

| Steric Hindrance | Bulky ligands on either the metal complex or the incoming ligand can slow the rate, especially for associative pathways.[4][5] | Can prevent the formation of higher-coordinate species, thus controlling the final stoichiometry (e.g., favoring ML₂ over ML₃). | Sterics can be a tool to enforce a specific coordination number. |

Table 2: Comparison of Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

| ESI-MS | Direct observation of all charged species in solution, including intermediates. Quantitative kinetic data via isotopic labeling.[13][17] | High sensitivity, provides mass-to-charge ratio for definitive identification. | Can be destructive. Ionization efficiency may vary between species, complicating quantification without standards. |

| NMR Spectroscopy | Structural information on species in solution. Quantitative analysis of reactant consumption and product formation over time.[7][14] | Non-destructive, provides detailed structural insights. Can be used to study paramagnetic species with special techniques. | Lower sensitivity than MS. Reactions must be slow enough to acquire spectra. Complex spectra can be difficult to deconvolute. |

| UV-Vis Spectroscopy | Monitors changes in the electronic environment of the metal center. Good for tracking overall reaction progress.[10][15] | Non-destructive, relatively simple and inexpensive, suitable for real-time monitoring of fast reactions. | Provides limited structural information. Overlapping spectra from multiple species can be problematic. |

| X-ray Diffraction | Definitive solid-state structure of isolated products. | Provides unambiguous proof of structure, bond lengths, and coordination geometry. | Requires a single crystal of suitable quality. Does not provide information about species in solution. |

Section 5: References

-

Fiveable. (2025, August 15). Ligand exchange reactions Definition - Inorganic Chemistry II Key Term.

-

Joss, F., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science.

-

Mohamad, A. D. M., et al. (2021). Temperature and salt effects of the kinetic reactions of substituted 2-pyridylmethylene-8-quinolyl iron (II) complexes. Canadian Journal of Chemistry.

-

Jones, N. D., et al. (1999). Coordination chemistry of the 2-pyridyldiphosphine ligands... Inorganic Chemistry, 38, 3956-3966.

-

ResearchGate. (n.d.). The effect of pH on visible and near-infrared luminescent lanthanide coordination compounds based on a conjugated pyridine carboxylate ligand.

-

Askar, B. (n.d.). The role of the solvents in coordination chemistry. Al-Farabi Kazakh National University.

-

MDPI. (2026, February 4). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals.

-

Radboud Repository. (2023, August 24). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach.

-

PubMed. (2008, November 17). Mechanism of pyridine-ligand exchanges at the different labile sites of 3d heterometallic and mixed valence mu3-oxo trinuclear clusters.

-

RSC Publishing. (n.d.). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry.

-

ResearchGate. (2023, August 24). Kinetics of Ligand Exchange in Solution: A Quantitative Mass Spectrometry Approach.

-

UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

-

ResearchGate. (n.d.). Ligand Exchange Dynamics and Temperature Effects upon Formation of Nanocomposites...

-

ResearchGate. (n.d.). The reaction of the corresponding ligands with stoichiometric amounts...

-

RSC Publishing. (n.d.). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach.

-

Sparkl. (n.d.). Revision Notes - Ligand Exchange Reactions.

-

JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

-

Journal of Student Research. (n.d.). Kinetics of Ligand Exchange of 2,2'-Bipyridine with Nitrilotriacetatonickelate(II).

-

Chemguide. (n.d.). COMPLEX METAL IONS - LIGAND EXCHANGE REACTIONS.

-

YouTube. (2020, May 22). Factors Affecting Ligand Exchange Mechanism.

-

PMC. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

-

ResearchGate. (2025, August 10). The Effect of pH on the Dimensionality of Coordination Polymers.

-

Wikipedia. (n.d.). Transition metal pyridine complexes.

-

RSC Publishing. (n.d.). Control of metal/ligand stoichiometry and structure in aminopyridinato complexes of zirconium. Chemical Communications.

-

ResearchGate. (2025, December 9). In situ monitoring metal-ligand exchange processes by optical spectroscopy and X-ray diffraction analysis: A review.

-

MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.

-

MDPI. (2025, January 22). The Influence of pH on Long-Range Electron Transfer and Proton-Coupled Electron Transfer in Ruthenium-Modified Azurin.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revision Notes - Ligand Exchange Reactions | Chemistry of Transition Elements | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. Mechanism of pyridine-ligand exchanges at the different labile sites of 3d heterometallic and mixed valence mu3-oxo trinuclear clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. farabi.university [farabi.university]

- 10. jsr.org [jsr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

Validation & Comparative

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Pyridylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural elucidation, mass spectrometry stands as a cornerstone technique, providing profound insights into the chemical composition of molecules. For scientists working with 2-pyridylacetate derivatives, a class of compounds with significant implications in pharmaceuticals and materials science, understanding their fragmentation patterns under mass spectrometric analysis is not just an academic exercise—it's a critical step in confirming identity, purity, and metabolic fate.

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere listing of fragments. It delves into the "why" behind the observed fragmentation, offering a comparative analysis of how subtle structural modifications influence the dissociation pathways. By understanding these nuances, researchers can more confidently interpret their data and accelerate their discovery and development pipelines.

The Foundation: ESI-MS and the Art of Fragmentation

Electrospray ionization (ESI) is a gentle ionization technique, ideal for producing intact protonated or deprotonated molecules in the gas phase.[1] However, to glean structural information, we must induce fragmentation. This is typically achieved through collision-induced dissociation (CID), where selected ions are accelerated and collided with neutral gas molecules.[2] This collision converts kinetic energy into internal energy, causing the molecule to fragment at its weakest bonds.[2] The resulting product ions are then analyzed, providing a fingerprint of the original molecule's structure.

The initial site of protonation is a key determinant of the subsequent fragmentation cascade. For pyridine-containing compounds, the pyridine nitrogen is often the most thermodynamically favored site of protonation in positive-ion ESI-MS.[3] This initial event directs the subsequent bond cleavages.

The Core Signature: Fragmentation of the Unsubstituted 2-Pyridylacetate Moiety

Let's first consider the fundamental fragmentation pattern of a simple 2-pyridylacetate ester, such as methyl 2-pyridylacetate. Understanding this core behavior provides a baseline for comparison when we introduce various substituents.

A common fragmentation pathway involves the cleavage of the ester group. This can occur through several mechanisms, often initiated by the charge on the pyridine nitrogen. One prominent pathway is the loss of the alkoxy group (e.g., •OCH3 for a methyl ester) to form an acylium ion. Another possibility is the loss of the entire ester group as a neutral molecule.

Below is a generalized fragmentation scheme for a protonated methyl 2-pyridylacetate.

Caption: Proposed fragmentation of protonated methyl 2-pyridylacetate.

The Influence of Substituents: A Comparative Analysis

The true power of mass spectrometry lies in its ability to differentiate between closely related structures. By introducing substituents to the 2-pyridylacetate core, we can observe significant shifts in the fragmentation patterns. These shifts are not random; they are governed by the electronic and steric properties of the added functional groups.

Let's compare the fragmentation behavior of three hypothetical derivatives:

-

Compound A: Methyl 2-(4-methoxy-2-pyridyl)acetate

-

Compound B: Methyl 2-(4-nitro-2-pyridyl)acetate

-

Compound C: tert-Butyl 2-(2-pyridyl)acetate

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Pathway | Rationale |

| A: Methyl 2-(4-methoxy-2-pyridyl)acetate | [M+H]+ | [M+H - CH3OH]+, [M+H - •OCH3]+ | Loss of methanol | The electron-donating methoxy group stabilizes the pyridinium ion, making the loss of a neutral methanol molecule a more favorable pathway. |

| B: Methyl 2-(4-nitro-2-pyridyl)acetate | [M+H]+ | [M+H - NO2]+, [M+H - •OCH3]+ | Loss of the nitro group | The electron-withdrawing nitro group destabilizes the pyridinium ion, promoting fragmentation pathways that eliminate this group to form a more stable product ion. |

| C: tert-Butyl 2-(2-pyridyl)acetate | [M+H]+ | [M+H - C4H8]+ | Loss of isobutylene | The bulky tert-butyl group readily undergoes elimination as a stable neutral molecule (isobutylene) through a charge-remote fragmentation, leading to a protonated 2-pyridylacetic acid. |

This comparative data highlights a crucial principle: substituents dictate the path of least resistance for fragmentation. Electron-donating groups tend to stabilize the charge on the pyridine ring, favoring fragmentation pathways that keep the ring intact. Conversely, electron-withdrawing groups can make the ring more susceptible to cleavage or promote the loss of the substituent itself. The steric bulk of the ester group also plays a significant role, with larger groups often being eliminated as stable neutral molecules.

Experimental Protocol: A Self-Validating System for Fragmentation Analysis

To ensure the trustworthiness and reproducibility of your fragmentation data, a robust experimental protocol is paramount. The following is a generalized, self-validating workflow for analyzing 2-pyridylacetate derivatives using ESI-MS/MS.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the 2-pyridylacetate derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

-

Add a small amount of a weak acid (e.g., 0.1% formic acid) to the sample solution to promote protonation in positive-ion mode.

-

-

Mass Spectrometer Infusion and Tuning:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and abundant signal for the protonated precursor ion, [M+H]+.[4]

-

-

MS1 Scan (Full Scan):

-

Acquire a full scan mass spectrum to confirm the m/z of the protonated precursor ion and assess the overall purity of the sample.

-

-

MS/MS Scan (Product Ion Scan):

-

Select the [M+H]+ ion as the precursor for CID.

-

Perform a product ion scan by systematically ramping the collision energy. This allows for the observation of how the fragmentation pattern changes with increasing internal energy.[1] Low collision energies may favor rearrangements, while higher energies promote direct bond cleavages.[2]

-

Acquire data over a sufficient mass range to capture all significant fragment ions.

-

-

Data Analysis and Interpretation:

-

Identify the major fragment ions in the MS/MS spectrum.

-

Propose fragmentation pathways consistent with the observed neutral losses.

-

Compare the fragmentation pattern to that of known 2-pyridylacetate derivatives or related compounds to identify characteristic fragmentation signatures.

-

Experimental Workflow Diagram

Caption: Experimental workflow for fragmentation analysis.

Conclusion: From Data to Decisions